molecular formula C14H16N2O6S2 B12810460 4,4'-Diamino-5,5'-dimethyl(1,1'-biphenyl)-3,3'-disulfonic acid CAS No. 6344-19-0

4,4'-Diamino-5,5'-dimethyl(1,1'-biphenyl)-3,3'-disulfonic acid

Cat. No.: B12810460
CAS No.: 6344-19-0
M. Wt: 372.4 g/mol
InChI Key: GGRHNDITSHGOAX-UHFFFAOYSA-N
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Description

4,4’-Diamino-5,5’-dimethyl(1,1’-biphenyl)-3,3’-disulfonic acid is an organic compound with the molecular formula C14H16N2O6S2. It is a derivative of biphenyl, featuring amino and sulfonic acid functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Diamino-5,5’-dimethyl(1,1’-biphenyl)-3,3’-disulfonic acid typically involves the following steps:

    Nitration: The biphenyl compound undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonation: The final step involves sulfonation, where the compound is treated with sulfuric acid to introduce sulfonic acid groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: These reactors allow for better control over reaction conditions and improved safety.

    Catalysts and Reagents: Industrial processes often use more efficient catalysts and reagents to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-Diamino-5,5’-dimethyl(1,1’-biphenyl)-3,3’-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents.

    Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution Reagents: Various halides and nucleophiles.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted biphenyl compounds.

Scientific Research Applications

4,4’-Diamino-5,5’-dimethyl(1,1’-biphenyl)-3,3’-disulfonic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe.

    Medicine: Investigated for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4’-Diamino-5,5’-dimethyl(1,1’-biphenyl)-3,3’-disulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and sulfonic acid groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

    Signal Transduction: It can modulate signal transduction pathways by interacting with receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Diamino-2,2’-stilbenedisulfonic acid
  • 2,5-Diaminobenzenesulfonic acid
  • Benzidine-3-sulfonic acid

Uniqueness

4,4’-Diamino-5,5’-dimethyl(1,1’-biphenyl)-3,3’-disulfonic acid is unique due to its specific substitution pattern on the biphenyl core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

6344-19-0

Molecular Formula

C14H16N2O6S2

Molecular Weight

372.4 g/mol

IUPAC Name

2-amino-5-(4-amino-3-methyl-5-sulfophenyl)-3-methylbenzenesulfonic acid

InChI

InChI=1S/C14H16N2O6S2/c1-7-3-9(5-11(13(7)15)23(17,18)19)10-4-8(2)14(16)12(6-10)24(20,21)22/h3-6H,15-16H2,1-2H3,(H,17,18,19)(H,20,21,22)

InChI Key

GGRHNDITSHGOAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)S(=O)(=O)O)C2=CC(=C(C(=C2)C)N)S(=O)(=O)O

Origin of Product

United States

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